Cas no 50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-)

50802-21-6 structure
Nom du produit:24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Propriétés chimiques et physiques
Nom et identifiant
-
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
- Tingenin A
- tingenone
- 3-Hydroxy-24,29-dinor-D:A-friedoolean-1(10),3,5,7-tetrene-2,21-dione
- 3-Hydroxy-24,29-dinorfriedela-1(10),3,5,7-tetrene-2,21-dione
- Maitenin
- S6872000
- Tingenone III
- BDBM512755
- acs.jmedchem.1c00409_ST.349
- (6bS,8aS,11R,12aR,12bS,14aR)-3-hydroxy-4,6b,8a,11,12b,14a-hexamethyl-2,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-tetradecahydropicene-2,10-dione
- 50802-21-6
- maitenine
- (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- 20-decarboxy-20-oxocelastrol
- Maytenin
- SCHEMBL17064
- (9beta,13alpha,14beta,20beta)-3-Hydroxy-9,13-dimethyl-24,25,26,30-tetranoroleana-1(10),3,5,7-tetraene-2,21-dione
- NSC 608781
- Tingenon
- NSC608781
- DTXSID401318599
- R35Y6B78ZS
- NSC-608781
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-9,13-dimethyl-, (9beta,13alpha,14beta,20beta)-
- D:A-Friedo-24,30-dinoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-, (20-beta)-
- AKOS040746411
- D:A-Friedo-24,3,5,7-tetraene- 2,21-dione, 3-hydroxy-, (20.beta.)-
- Q27108447
- C08638
- SCHEMBL20957664
- CHEBI:9602
- (6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Maytenin Tingenone
-
- Piscine à noyau: InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28+/m1/s1
- La clé Inchi: WSTYNZDAOAEEKG-GWJSGULQSA-N
- Sourire: CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C
Propriétés calculées
- Qualité précise: 420.26658
- Masse isotopique unique: 420.266
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 0
- Complexité: 1040
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 54.4Ų
- Le xlogp3: 5.4
Propriétés expérimentales
- Dense: 1.0906 (rough estimate)
- Point de fusion: 203.5°C
- Point d'ébullition: 477.74°C (rough estimate)
- Point d'éclair: 334.6°C
- Indice de réfraction: 1.4700 (estimate)
- Le PSA: 54.37
- Le LogP: 6.42190
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T24884-5mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T24884-25mg |
Tingenone |
50802-21-6 | 25mg |
¥ 10600 | 2024-07-19 | ||
TargetMol Chemicals | T24884-5 mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7,000 | 2023-07-10 |
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Littérature connexe
-
1. Index of subjects, 1973
-
2. Tingenone and hydroxytingenone, triterpenoid quinone methides from Euonymus tingensP. Margaret Brown,Michael Moir,Ronald H. Thomson,Trevor J. King,Velagalety Krishnamoorthy,Tiruvenkata R. Seshadri J. Chem. Soc. Perkin Trans. 1 1973 2721
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
4. Studies on terpenoids and steroids. Part 19. Structures of three novel 19(10→9)abeo-8α,9β,10α-euphane triterpenoids from Reissantia indica(Celastraceae)Chandra B. Gamlath,A. A. Leslie Gunatilaka,Suganthini Subramaniam J. Chem. Soc. Perkin Trans. 1 1989 2259
-
5. The structure of tingenone, a quinonoid triterpene related to pristimerinFranco Delle Monache,G. B. Marini Bettòlo,Oswaldo Gon?alves de Lima,Ivan Le?ncio d'Albuquerque,José Sidney de Barros Coêlho J. Chem. Soc. Perkin Trans. 1 1973 2725
50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-) Produits connexes
- 1804860-52-3(4-(Difluoromethyl)-2-iodo-5-methoxy-3-methylpyridine)
- 207994-12-5(1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone)
- 2228542-44-5(N-2-(ethylsulfanyl)ethylhydroxylamine)
- 2171283-13-7(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-5-fluorobenzoic acid)
- 1181505-87-2(2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide)
- 2305252-24-6(6-Bromo-4-methylpyridine-3-sulfonyl fluoride)
- 33875-89-7(2-(2-methoxy-5-methylphenyl)ethan-1-ol)
- 1706453-82-8(6-[(azetidin-3-yl)methoxy]quinoline)
- 214699-26-0(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine)
- 13159-72-3(Benzenemethanamine, 4-chloro-N-(2-chlorophenyl)-)
Fournisseurs recommandés
Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot
